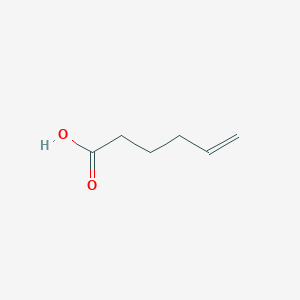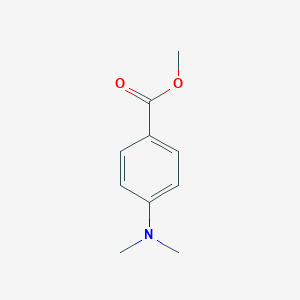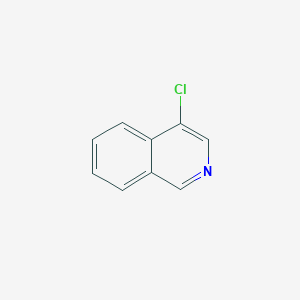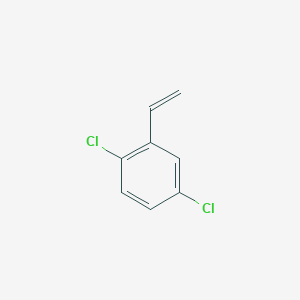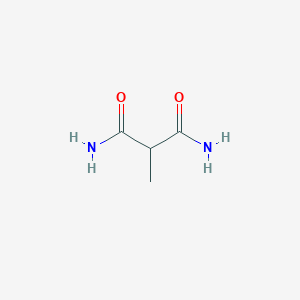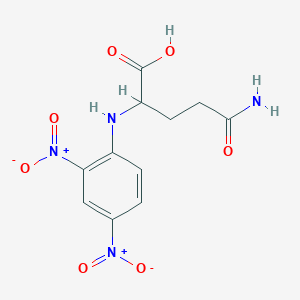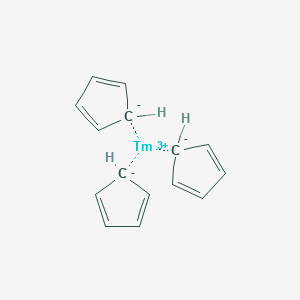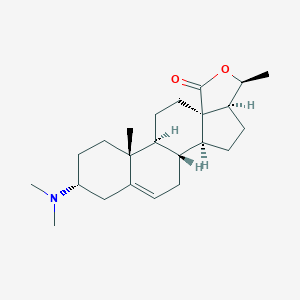
Kibataline
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
Kibataline is a synthetic compound that has been gaining attention in the scientific community for its potential applications in various fields. It is a molecule that has been synthesized using a unique method and has shown promising results in scientific research.
作用机制
The mechanism of action of Kibataline is not fully understood. However, it is believed that Kibataline works by inhibiting the activity of enzymes that are involved in various biological processes. This inhibition leads to a decrease in the activity of these enzymes, which ultimately results in the observed biological effects.
生化和生理效应
Kibataline has been shown to have various biochemical and physiological effects. In cancer cells, Kibataline has been shown to induce apoptosis, which is a process of programmed cell death. Kibataline has also been shown to inhibit the activity of various enzymes involved in DNA synthesis and repair. In materials science, Kibataline has been used to synthesize materials with unique physical and chemical properties.
实验室实验的优点和局限性
Kibataline has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities using the Kibataline method. It has also been shown to have promising results in various fields of scientific research. However, Kibataline also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to fully understand the potential applications of Kibataline.
未来方向
There are several future directions for the research on Kibataline. One potential direction is to further explore its anti-tumor properties and develop new drugs based on Kibataline. Another direction is to investigate its potential applications in materials science and develop new materials with unique properties. Further research is also needed to fully understand the mechanism of action of Kibataline and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, Kibataline is a synthetic compound that has shown promising results in various fields of scientific research. It is synthesized using the Kibataline method and has been extensively studied for its potential applications in cancer research, drug discovery, and materials science. While it has several advantages for lab experiments, further research is needed to fully understand its mechanism of action and potential applications. The future directions for research on Kibataline are diverse and promising, and it is an exciting compound to watch in the scientific community.
合成方法
Kibataline is synthesized using a unique method called the Kibataline method. This method involves the use of a palladium-catalyzed cross-coupling reaction between a boronic acid and an aryl halide. The reaction produces Kibataline as the final product. This method is efficient and has been used to synthesize Kibataline in large quantities.
科研应用
Kibataline has been extensively studied for its potential applications in scientific research. It has shown promising results in various fields, including cancer research, drug discovery, and materials science. In cancer research, Kibataline has been shown to have anti-tumor properties and can inhibit the growth of cancer cells. In drug discovery, Kibataline has been used as a lead compound to develop new drugs with improved efficacy and reduced side effects. In materials science, Kibataline has been used to synthesize new materials with unique properties.
性质
CAS 编号 |
1244-02-6 |
|---|---|
产品名称 |
Kibataline |
分子式 |
C23H35NO2 |
分子量 |
357.5 g/mol |
IUPAC 名称 |
(1R,2S,5S,6S,9R,12S,13R,16R)-16-(dimethylamino)-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-8-one |
InChI |
InChI=1S/C23H35NO2/c1-14-18-7-8-20-17-6-5-15-13-16(24(3)4)9-11-22(15,2)19(17)10-12-23(18,20)21(25)26-14/h5,14,16-20H,6-13H2,1-4H3/t14-,16+,17+,18+,19-,20-,22-,23-/m0/s1 |
InChI 键 |
AENSHGKORGDOBI-ODYRBBFSSA-N |
手性 SMILES |
C[C@H]1[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@H](C5)N(C)C)C)C(=O)O1 |
SMILES |
CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)N(C)C)C)C(=O)O1 |
规范 SMILES |
CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)N(C)C)C)C(=O)O1 |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



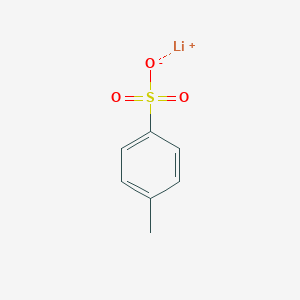
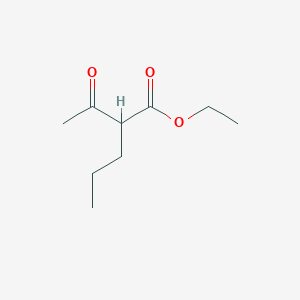
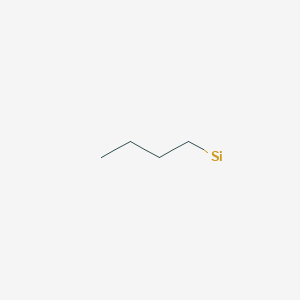
![Ethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B75432.png)
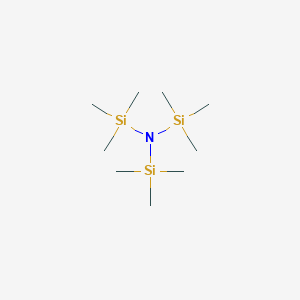
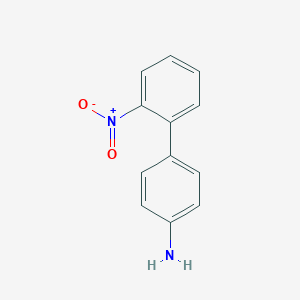
![(1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol](/img/structure/B75436.png)
